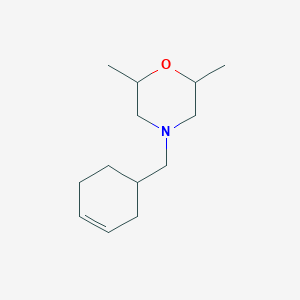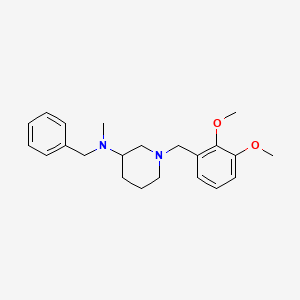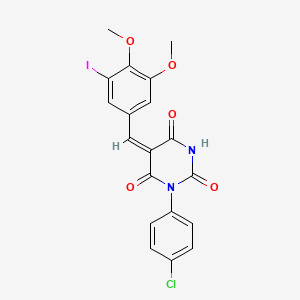![molecular formula C18H17BrN2O3S B6047372 O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate is a chemical compound that belongs to the class of carbamate derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for the development of drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate involves the inhibition of the target enzymes by binding to their active sites. This results in the disruption of the physiological processes that are regulated by these enzymes, leading to the potential therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate have been extensively studied in vitro and in vivo. It has been found to exhibit potent anti-inflammatory, antioxidant, and neuroprotective effects. These effects are attributed to the inhibition of the target enzymes and the resulting modulation of the physiological processes that are regulated by these enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate in lab experiments include its potent inhibitory activity against various enzymes, its well-defined chemical structure, and its potential therapeutic applications. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
The future directions for the research on O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate include the development of more efficient synthesis methods, the identification of new target enzymes, and the evaluation of its potential therapeutic applications in animal models and clinical trials. Additionally, the structural modification of the compound may lead to the development of more potent and selective inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate involves the reaction between 3-bromoaniline and ethyl 4-morpholinecarbothioate. The resulting product is then treated with phosgene and triethylamine to form the final compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
properties
IUPAC Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c19-14-4-2-5-15(12-14)20-17(22)13-3-1-6-16(11-13)24-18(25)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIWEPTWWAQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)

![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)

![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)